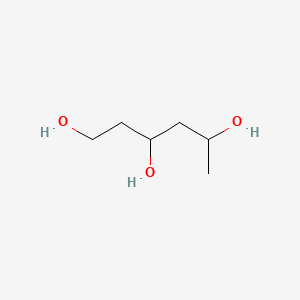

Hexane-1,3,5-triol

Beschreibung

Significance of Polyols in Contemporary Chemical Research

Polyols are crucial precursors in the synthesis of numerous polymers, including polyurethanes, polyesters, and polyethers. acs.orgcreative-proteomics.com The structure of the polyol plays a determinative role in the final properties of the resulting polymer. acs.org In polymer chemistry, low molecular weight polyols act as crosslinking agents and chain extenders. wikipedia.org For instance, glycerol (B35011), trimethylolpropane (B17298), and pentaerythritol (B129877) are key polyols in the production of alkyd resins used in paints and casting molds. wikipedia.org

Beyond polymer science, polyols are valued for their versatility. They can function as humectants, binders, plasticizers, and complexing agents. researchgate.net In the pharmaceutical industry, polyols like glycerol and sorbitol are employed to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). creative-proteomics.com Their hydrophilic nature, conferred by the multiple hydroxyl groups, allows them to improve the dissolution rate of drugs. creative-proteomics.com The "green chemistry" movement has also embraced polyols, particularly those derived from renewable resources, as sustainable alternatives to petrochemicals. acs.orgresearchgate.net

Historical Context of Hexane-1,3,5-triol Research within Organic Synthesis

While a detailed historical timeline for this compound is not extensively documented in readily available literature, its study is intrinsically linked to the broader advancements in polyol and carbohydrate chemistry. The foundational work on sugar chemistry in the late 19th and early 20th centuries provided the essential understanding of polyhydroxylated compounds.

Modern synthetic methods for preparing this compound include the hydroformylation of butadiene followed by hydrogenation, and the reaction of 1,3,5-trichlorohexane with sodium hydroxide (B78521). ontosight.ai More recent research has focused on producing hexanetriols from renewable feedstocks. For example, a 2019 study demonstrated the synthesis of specific hexanetriol (B1209766) isomers, such as (2S,5S)-1,2,5-hexanetriol and (4R,5S)-1,4,5-hexanetriol, from methyl glycosides using platinum-based catalysts. acs.org This approach highlights a move towards more sustainable and stereochemically controlled synthetic routes.

Structural Isomerism and Positional Isomers of Hexanetriols

Isomerism is a key concept in understanding the properties and reactivity of hexanetriols. Structural isomers have the same molecular formula (C6H14O3 for hexanetriols) but different atomic arrangements. savemyexams.com This includes chain isomerism, where the carbon skeleton differs, and positional isomerism, where the positions of the functional groups (hydroxyl groups in this case) vary along the carbon chain. savemyexams.com

Hexanetriol has several positional isomers, each with unique properties. For example, 1,2,6-Hexanetriol (B48424) is a well-characterized isomer used as a glycerol substitute due to its higher thermal stability and lower hygroscopicity. wikipedia.org It is a viscous, high-boiling liquid that is miscible with water and polar organic solvents. wikipedia.org The different placement of the hydroxyl groups in 1,2,6-hexanetriol versus 1,3,5-hexanetriol leads to distinct physical and chemical characteristics.

The study of hexene (C6H12) isomers provides a parallel for understanding the diversity of hexanetriol structures. There are 13 identified structural isomers of hexene, excluding stereoisomers, which encompass variations in the carbon chain and the position of the double bond. docbrown.info Similarly, the various positional isomers of hexanetriol will exhibit different hydrogen bonding patterns, molecular conformations, and reactivities.

Compound Data

| Compound Name |

| This compound |

| 1,2,6-Hexanetriol |

| (2S,5S)-1,2,5-Hexanetriol |

| (4R,5S)-1,4,5-Hexanetriol |

| Glycerol |

| Trimethylolpropane |

| Pentaerythritol |

| Sorbitol |

| 1,3,5-Trichlorohexane |

| Butadiene |

| all-cis-2,4,6-trifluorocyclothis compound |

| Benzene-1,3,5-triol |

Interactive Data Table: Properties of Selected Polyols

| Property | This compound | 1,2,6-Hexanetriol | Glycerol |

| Molecular Formula | C6H14O3 ontosight.ai | C6H14O3 wikipedia.orgthermofisher.com | C3H8O3 |

| Molecular Weight ( g/mol ) | 134.17 ontosight.ai | 134.175 wikipedia.org | 92.09 |

| Appearance | Colorless, viscous liquid ontosight.ai | Clear, odorless, viscous liquid wikipedia.org | Colorless, odorless, viscous liquid |

| Key Features | Soluble in water and organic solvents ontosight.ai | Higher thermal stability and lower hygroscopicity than glycerol wikipedia.org | Highly hygroscopic |

| Common Synthesis Route | Hydroformylation of butadiene followed by hydrogenation ontosight.ai | Catalytic hydrogenation of 2-hydroxyadipaldehyde wikipedia.org | Saponification of fats |

Structure

3D Structure

Eigenschaften

IUPAC Name |

hexane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-5(8)4-6(9)2-3-7/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSATVJYSKVUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274063 | |

| Record name | 1,3,5-Hexanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7327-66-4 | |

| Record name | 1,3,5-Hexanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7327-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane-1,3,5-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007327664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Hexanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-1,3,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Hexane 1,3,5 Triol and Its Stereoisomers

Catalytic Hydrogenation Pathways for Hexanetriol (B1209766) Production

Catalytic hydrogenation is a cornerstone of polyol production, enabling the conversion of various functional groups and cyclic precursors into saturated linear chains with multiple hydroxyl groups. These methods are valued for their efficiency and the potential for stereocontrol.

Hydroformylation-Hydrogenation Strategies for Acyclic Polyols

Hydroformylation, or the oxo process, is a powerful industrial reaction that introduces a formyl group (−CHO) and a hydrogen atom across an alkene's double bond. wikipedia.org This reaction, typically catalyzed by rhodium or cobalt complexes, converts olefins into aldehydes. researchgate.nettaylorandfrancis.com These aldehydes can then be readily hydrogenated in a subsequent step, often in a one-pot or tandem process, to yield alcohols. wikipedia.orgtaylorandfrancis.com This two-step sequence provides a versatile route to acyclic polyols from unsaturated precursors.

For the synthesis of hexane-1,3,5-triol, a plausible strategy would involve the hydroformylation of a C5 unsaturated diol, followed by the reduction of the resulting aldehyde. For instance, a precursor like pent-4-ene-1,3-diol (B6599432) could undergo hydroformylation to produce a mixture of regioisomeric hydroxy-aldehydes, which upon hydrogenation would yield the corresponding hexanetriols, including the desired 1,3,5-isomer.

Table 1: Overview of Hydroformylation-Hydrogenation for Alcohol Synthesis This table presents a generalized view of the process, as specific data for a this compound precursor is not prominently available in the literature.

| Catalyst System | Substrate Type | Intermediate | Product | Key Features |

| Rhodium-phosphine complexes | Alkenes | Aldehydes | Alcohols | High activity and selectivity under milder conditions. taylorandfrancis.com |

| Cobalt carbonyls | Alkenes | Aldehydes | Alcohols | Cost-effective but requires higher pressures and temperatures. taylorandfrancis.com |

| Tandem Rh-complexes | Alkenes | Aldehydes | Alcohols | One-pot conversion of alkenes to linear alcohols with high chemoselectivity. researchgate.net |

Hydrogenolysis of Cyclic Precursors to Linear Hexanetriols

The catalytic hydrogenolysis of cyclic ethers, particularly those derived from biomass, is a well-established route to linear polyols. This reaction involves the cleavage of C-O bonds in the ring structure with the addition of hydrogen.

A prominent example is the conversion of 5-hydroxymethylfurfural (B1680220) (HMF), a key biomass-derived platform molecule. HMF can be hydrogenated to 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), which then undergoes hydrogenolysis to produce 1,2,6-hexanetriol (B48424). researchgate.net This ring-opening step is often facilitated by bifunctional catalysts that possess both metal sites for hydrogenation and acid sites for C-O bond cleavage. researchgate.net For instance, Rh-ReOₓ/SiO₂ has been shown to be effective for this transformation. researchgate.net Similarly, Ni-Co-Al mixed oxide catalysts have achieved a 64.5% yield of 1,2,6-hexanetriol from HMF under relatively mild conditions (120°C and 40 bar H₂). acs.orgliverpool.ac.uk

While furanic precursors typically yield 1,2,6-hexanetriol, the synthesis of this compound would logically start from a six-membered ring precursor, such as a substituted tetrahydropyran (B127337) (THP). The hydrogenolysis of a THP derivative containing hydroxyl or hydroxymethyl substituents at appropriate positions could lead to the formation of a 1,3,5-triol structure. For example, the catalytic ring-opening of a dihydroxytetrahydropyran could theoretically yield this compound. Research into the hydrogenolysis of THFA has shown that the key intermediate, 2-hydroxytetrahydropyran, undergoes ring-opening tautomerization to 5-hydroxyvaleraldehyde, which is then hydrogenated to 1,5-pentanediol, demonstrating the viability of THP ring-opening to linear polyols. osti.gov

Stereoselective Hydrogenation via Supported Metal Catalysts

Controlling the stereochemistry of the final polyol is a critical aspect of modern synthesis. The use of supported metal catalysts offers a powerful tool for achieving stereoselective hydrogenation of both cyclic and acyclic precursors. The choice of metal, support, and modifying agents can profoundly influence the stereochemical outcome of the reaction. researchgate.netrsc.org

For example, in the hydrogenation of terpenes, Pt/SiO₂ catalysts modified with tin have been shown to control the stereoselectivity of the reduction of verbenone (B1202108) to cis-verbanol. rsc.org The catalyst's geometric and electronic properties dictate the adsorption of the substrate on the catalyst surface, thereby guiding the direction of hydrogen addition. rsc.org Similarly, rare earth hydride-supported ruthenium catalysts (e.g., Ru/YH₃) have demonstrated remarkable stereoselectivity in the hydrogenation of N-heterocycles, producing all-cis products, which highlights the role of the support in creating new hydrogen transfer pathways. google.com

In the context of hexanetriol synthesis, stereoselective hydrogenation is crucial when starting from chiral biorenewable precursors. As will be discussed, the hydrogenation of dideoxy-glycosides over Pt-based catalysts largely preserves the stereocenters of the original molecule, yielding specific stereoisomers of hexanetriols with high purity. iastate.edugoogle.com

Conversion Routes from Biorenewable Feedstocks

The shift towards a sustainable chemical industry has spurred extensive research into converting biomass into valuable chemicals. Carbohydrates and their derivatives are particularly attractive feedstocks for producing polyols due to their inherent oxygenation and defined stereochemistry.

Synthesis from Methyl Glycosides with Fixed Hydroxyl Group Positions

A highly innovative and stereocontrolled route to acyclic polyols, including specific hexanetriol isomers, begins with methyl glycosides. iastate.edugoogle.com This method allows for the synthesis of polyols with predetermined positions and stereochemistry for the hydroxyl groups, a significant advantage over less selective conventional methods. mdpi.com

The process consists of two main stages:

Selective Deoxydehydration and Hydrogenation : Methyl glycosides are first subjected to deoxydehydration, which selectively removes adjacent hydroxyl groups. This is followed by hydrogenation over a catalyst like ReOₓ-Pd/CeO₂, resulting in stereopure methyl dideoxy-glycosides. mdpi.com

Methoxy (B1213986) Bond Hydrolysis and Hydrogenation : The resulting methyl dideoxy-glycosides are then converted into the final acyclic polyols over a Pt-based catalyst in water. iastate.edugoogle.com This step involves the hydrolysis of the methoxy group and hydrogenation of the ring-opened intermediate, yielding hexane-triols and -tetrols in high yields (80-95%) while preserving the stereochemistry of the remaining hydroxyl groups with over 92% purity. iastate.edumdpi.com

This methodology has been successfully applied to produce specific hexanetriol isomers, as detailed in the table below.

Table 2: Synthesis of Hexanetriols from Methyl Glycoside Derivatives Data sourced from research on converting methyl dideoxy-glycosides to acyclic polyols. mdpi.com

| Precursor (Methyl Dideoxy-glycoside) | Catalyst | Temperature (°C) | Product | Yield (%) | Stereopurity (%) |

| Methyl 3,4-dideoxy-α-D-mannoside (MDM) | 5% Pt/SiO₂-Al₂O₃ | 150 | (2S,5S)-1,2,5-Hexanetriol | 80 | >92 |

| Methyl 2,3-dideoxy-α-L-rhamnoside (MDR) | 5% Pt/SiO₂ | 150 | (4R,5S)-1,4,5-Hexanetriol | 92 | >99 |

Notably, for some precursors like 3,4-dideoxy-glycosides, an aldose-ketose isomerization can occur, leading to an inversion of the C2-OH stereocenter. This can be minimized by using a bifunctional metal-acid catalyst at a lower temperature. iastate.edumdpi.com

Production from Levoglucosanol over Bifunctional Catalysts

Levoglucosanol (lgol), a C6 polyol derived from the hydrogenation of cellulose-derived levoglucosenone, serves as a promising biorenewable feedstock for polyol production. The conversion of levoglucosanol to linear polyols is effectively achieved using bifunctional catalysts that combine metal and acid functionalities.

The reaction pathway involves the acid-catalyzed hydrolysis of the anhydro-bridge in levoglucosanol to form dideoxy-sugar intermediates, followed by metal-catalyzed hydrogenation. wikipedia.org Specifically, threo- and erythro-lgol are hydrolyzed to 3,4-dideoxymannose (DDM) and 3,4-dideoxyglucose (DDG), respectively. These intermediates can then be hydrogenated to the corresponding stereoisomers of hexane-1,2,5,6-tetrol.

A bifunctional Pt/SiO₂-Al₂O₃ catalyst has been shown to convert levoglucosanol to hexane-1,2,5,6-tetrol in yields up to 90% at 150°C. The reaction conditions and catalyst choice can influence the stereochemistry of the final product. At higher temperatures, the DDM and DDG intermediates can isomerize to 3,4-dideoxyfructose (DDF), which erases the stereocenter at the C2 position and results in a nearly 1:1 mixture of cis- and trans-tetrol upon hydrogenation. However, a two-step process at a lower temperature (100°C) using an Amberlyst 70 acid catalyst for hydrolysis followed by hydrogenation over Pt/SiO₂ can preserve the stereochemistry with 92% diastereomeric excess. wikipedia.org

Table 3: Catalytic Conversion of Levoglucosanol (lgol) to Polyols Data based on studies using bifunctional catalysts for lgol conversion. wikipedia.org

| Catalyst | Temperature (°C) | Main Product | Yield (%) | Key Intermediates |

| 1.1% Pt/SiO₂-Al₂O₃ | 150 | Hexane-1,2,5,6-tetrol | 94 | DDM, DDG, DDF |

| Pt-WOₓ/TiO₂ | 120 | Hexane-1,2,5,6-tetrol | >90 | DDM, DDG |

| Amberlyst 70 then 5% Pt/SiO₂ | 100 | Hexane-1,2,5,6-tetrol | 84 | DDM, DDG |

While the primary product in these studies is a tetrol, the reaction network highlights a viable and highly efficient pathway from a cellulose-derived feedstock to C6 linear polyols, with hexanetriols being potential side-products or targets through further selective deoxygenation. wikipedia.org

Preparation from Furfuryl Alcohol Derivatives via Multi-Step Transformations

The synthesis of polyols from biomass-derived platform molecules like furfuryl alcohol represents a key strategy in sustainable chemistry. dntb.gov.ua A viable, albeit complex, pathway to this compound can be conceptualized through a series of transformations originating from furfuryl alcohol. This process involves the strategic opening of the furan (B31954) ring and subsequent reduction/hydrogenation steps.

A foundational step in this synthetic sequence is the Achmatowicz rearrangement. In this reaction, furfuryl alcohol is converted to a pyranone intermediate, specifically 6-hydroxy-(2H)-pyran-3(6H)-one. nih.gov This transformation is typically achieved using an oxidizing agent in a suitable solvent system. For instance, the use of a titanium silicalite (TS-1) catalyst with hydrogen peroxide in acetonitrile (B52724) has been shown to be effective for this rearrangement. nih.gov

Following the formation of the pyranone intermediate, a sequence of reduction and hydrogenation reactions is required to open the ring and reduce the carbonyl and alkene functionalities to hydroxyl groups, ultimately forming the acyclic triol. While direct routes from this intermediate often yield pentane-1,2,5-triol or hexane-1,2,6-triol, modifications to the reaction sequence and catalysts can alter the final product. dntb.gov.uanih.gov The pathway to this compound would necessitate a specific ring-opening hydrogenolysis reaction. This involves the cleavage of C-O bonds within the furan-derived ring structure, followed by the reduction of the resulting intermediates. Catalytic systems, often bimetallic, are crucial for directing the selectivity of this ring-opening process. rsc.org

Table 1: Conceptual Multi-Step Synthesis from Furfuryl Alcohol

| Step | Reaction | Reagents/Catalyst (Example) | Intermediate/Product |

|---|---|---|---|

| 1 | Achmatowicz Rearrangement | Titanium Silicalite (TS-1), H₂O₂ | 6-hydroxy-(2H)-pyran-3(6H)-one |

| 2 | Ring-Opening/Hydrogenation | Bifunctional metal-acid catalyst | Acyclic unsaturated keto-diol |

Nucleophilic Substitution Reactions for Hydroxyl Group Introduction

A more traditional and direct chemical synthesis of this compound involves the nucleophilic substitution of a hexane (B92381) derivative pre-functionalized with suitable leaving groups at the 1, 3, and 5 positions. This method relies on the displacement of these leaving groups by a hydroxyl nucleophile, such as the hydroxide (B78521) ion (OH⁻).

The most straightforward example of this approach is the reaction of 1,3,5-trichlorohexane with an aqueous solution of a strong base, like sodium hydroxide. ontosight.ai In this reaction, the hydroxide ion acts as the nucleophile, attacking the carbon atoms bonded to the chlorine atoms and displacing the chloride ions to form the three hydroxyl groups. This transformation typically proceeds via an S_N2 mechanism.

Table 2: Comparison of Leaving Groups for Nucleophilic Substitution

| Leaving Group | Precursor | Typical Reagent for Substitution | Relative Reactivity |

|---|---|---|---|

| Chloride (-Cl) | 1,3,5-Trichlorohexane | Sodium Hydroxide (NaOH) | Moderate |

| Tosylate (-OTs) | This compound p-toluenesulfonate | Potassium Hydroxide (KOH) | High |

| Mesylate (-OMs) | This compound methanesulfonate | Sodium Hydroxide (NaOH) | High |

Reaction Engineering and Process Optimization in Hexanetriol Synthesis

The industrial-scale production of hexanetriol isomers necessitates a focus on reaction engineering and process optimization to ensure economic viability, safety, and sustainability. Key considerations include reactor design, catalyst performance and stability, and the optimization of reaction parameters.

Reactor Design: For large-scale synthesis, continuous-flow reactors are often favored over traditional batch reactors. Continuous-flow systems can offer enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and greater consistency in product quality. For multi-step syntheses, such as those involving hydrogenation and hydrolysis, reactors can be set up in series to streamline the process.

Catalyst Selection and Optimization: In catalytic routes, such as the hydrogenation of furanic derivatives or the hydrogenolysis of intermediates, the choice of catalyst is paramount. dntb.gov.ua Supported metal catalysts, including platinum (Pt), palladium (Pd), and ruthenium (Ru) on supports like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), are commonly investigated. dntb.gov.uaresearchgate.net For the synthesis of 1,6-hexanediol (B165255) from HMF, double-layered catalysts (e.g., Pd/SiO₂ + Ir-ReOₓ/SiO₂) in a fixed-bed reactor have demonstrated superior performance compared to single-catalyst systems. researchgate.net The optimization of these catalysts involves tuning metal loading, the nature of the support, and the potential use of bimetallic formulations to enhance selectivity and yield. rsc.org Catalyst stability and the potential for deactivation through mechanisms like carbon deposition or leaching of active species are critical concerns in continuous processes, requiring strategies for regeneration. uu.nl

Process Parameters: The optimization of reaction conditions is crucial for maximizing the yield and purity of the target hexanetriol.

Temperature: Reaction rates are highly dependent on temperature. However, higher temperatures can also promote undesirable side reactions or catalyst degradation.

Pressure: In hydrogenation reactions, hydrogen pressure is a key variable. High H₂ pressure can improve the rate of hydrogenation and suppress over-hydrogenolysis of intermediates to unwanted byproducts. researchgate.net

Solvent System: The choice of solvent can significantly influence reaction pathways and product distribution. In the conversion of HMF, for instance, using a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective. researchgate.net

Table 3: Key Process Parameters in Polyol Synthesis

| Parameter | Typical Range (Example) | Impact on Process |

|---|---|---|

| Temperature | 100 - 150 °C | Affects reaction rate, selectivity, and catalyst stability researchgate.netuu.nl |

| H₂ Pressure | 20 - 70 atm | Influences hydrogenation efficiency and minimizes side reactions researchgate.netwikipedia.org |

| Catalyst | Pt/SiO₂, Ru/C, Ir-ReOₓ/SiO₂ | Determines reaction pathway, yield, and stereoselectivity researchgate.netresearchgate.net |

| Reactor Type | Batch, Continuous Flow (Fixed-Bed) | Impacts scalability, safety, and process control uu.nl |

Stereochemical and Conformational Analysis of Hexane 1,3,5 Triol

Enantioselective Synthesis and Diastereomeric Purity Control in Hexanetriol (B1209766) Production

The synthesis of specific stereoisomers of hexane-1,3,5-triol and related polyols with high enantiomeric and diastereomeric purity is a key challenge in organic chemistry. Control over the stereochemistry is crucial as it determines the molecule's biological activity and its utility as a chiral building block.

Several strategies have been developed to achieve high levels of stereocontrol. One successful approach involves the use of carbohydrate-based starting materials. researchgate.netacs.org For instance, acyclic polyols like (2S,5S)-1,2,5-hexanetriol and (4R,5S)-1,4,5-hexanetriol have been synthesized from methyl glycosides. researchgate.netacs.org This method involves the conversion of methyl dideoxy-glycosides over platinum-based catalysts, which largely preserves the stereocenters of the hydroxyl groups, achieving greater than 92% stereopurity. researchgate.netacs.org

Another powerful strategy is the asymmetric reduction of keto-alcohols. Chiral 1,3-diols have been synthesized with very high enantiomeric purity (>99% ee) through a two-step process involving an asymmetric aldol (B89426) reaction to form chiral 1,3-keto alcohols, followed by an asymmetric reduction. acs.org Similarly, the asymmetric synthesis of a chiral propargyl alcohol has been achieved with high diastereomeric purity, showcasing a method where the major diastereomer can be isolated in high purity through crystallization. mdpi.com

The control of diastereomeric purity often relies on the choice of reagents and reaction conditions. For example, in the synthesis of a propargyl alcohol from a chiral α-alkoxy-aldehyde, unusual Felkin-Ahl selectivity was observed over the expected chelation-controlled outcome, leading to a highly diastereoselective synthesis. mdpi.com The diastereomeric ratio of products can often be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). nih.gov

Chiral Catalyst Development for Stereospecific Hexanetriol Formation

The development of chiral catalysts is central to achieving stereospecificity in the synthesis of this compound and other chiral polyols. These catalysts create a chiral environment that favors the formation of one stereoisomer over others.

Ruthenium complexes featuring chiral ligands are effective for the stereoselective reduction of keto groups, achieving high enantiomeric excess. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully used to synthesize cis-β-substituted α-hydroxybutyrolactone derivatives with excellent enantioselectivities and diastereoselectivities. dicp.ac.cn These lactones can serve as precursors to triols. dicp.ac.cn

Biocatalysis, using enzymes like lipases, also offers a route to high stereochemical fidelity, often providing a cost-effective and highly selective alternative to chemical methods. Lipase-catalyzed cyclization has been employed in the asymmetric synthesis of 1,3-oxathiolan-5-ones, which are valuable chiral intermediates. beilstein-journals.org

Furthermore, chiral ligands can be derived from naturally abundant sources like terpenes. mdpi.com For example, diols and triols derived from (+)-sabinol have been synthesized stereoselectively and then applied as chiral catalysts themselves in reactions such as the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. mdpi.comresearchgate.net The effectiveness of these catalysts depends on the precise three-dimensional structure established by their stereocenters. mdpi.com The use of bifunctional metal-acid catalysts can also be advantageous, as they can facilitate reactions at lower temperatures and mitigate the loss of stereocenters due to isomerization reactions. researchgate.netacs.org

| Catalyst/Method | Substrate Type | Product Type | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|

| Pt-based catalysts | Methyl dideoxy-glycosides | Hexanetriols/tetrols | >92% stereopurity | researchgate.netacs.org |

| Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (e.g., Cat-A) | β-substituted α-oxobutyrolactones | cis-β-substituted α-hydroxybutyrolactones | >99% ee, >20:1 dr | dicp.ac.cn |

| Proline-derived organocatalyst with Cu(OTf)₂ | Aldehydes and cyclohexanone | Chiral 1,3-keto alcohols | >99% ee | acs.org |

| Sabinol-derived diols/triols | Benzaldehyde and diethylzinc | 1-phenyl-1-propanol | Moderate to good selectivity | mdpi.com |

Conformational Preferences and Intermolecular Interactions in Polyol Structures

The study of the three-dimensional arrangement of atoms in a molecule, or conformational analysis, is crucial for understanding the properties of polyols like this compound. lumenlearning.com The flexible carbon backbone of acyclic polyols allows for rotation around single bonds, leading to various spatial arrangements known as conformations or rotamers. lumenlearning.com The relative stability of these conformations is determined by factors such as steric hindrance and intramolecular interactions. lumenlearning.com

In polyol structures, the hydroxyl groups play a defining role in determining conformational preferences. The most stable conformations are typically those that minimize unfavorable steric interactions between bulky groups. lumenlearning.com For cyclic triols, such as substituted cyclohexane-1,3,5-triols, the hydroxyl groups can occupy either axial or equatorial positions. The chair conformation is generally the most stable for six-membered rings. acs.org In the case of cis,cis-1,3,5-trihydroxynonamethylcyclohexasilane, a related cyclic structure, all hydroxyl groups occupy axial positions in the solid state. acs.org For more complex systems like [3.3.3]metacyclophane-triols, specific conformations such as a "partial cone" may be favored. scirp.org

Hydrogen bonds are critical non-covalent interactions that significantly influence the structure and properties of polyols. libretexts.org These can be categorized as either intramolecular (within the same molecule) or intermolecular (between different molecules). libretexts.org

Intramolecular hydrogen bonds form when a hydroxyl proton is attracted to an oxygen atom elsewhere in the same molecule. This is possible in this compound, where the flexible chain can fold to bring hydroxyl groups into proximity. Such interactions can stabilize specific conformations. For example, in some fluorinated cyclothis compound derivatives, intramolecular hydrogen bonds between hydroxyl and fluorine groups are proposed to influence the molecule's dipole moment. researchgate.netrsc.org

Intermolecular hydrogen bonds are responsible for the association of polyol molecules with each other and with other molecules like water. libretexts.org In the liquid state, primary alcohols form extensive, labile hydrogen-bonded networks. libretexts.org In the solid state, these networks often become highly ordered. For instance, benzene-1,3,5-triol (phloroglucinol) forms a three-dimensional hydrogen-bonding network in its crystalline form, featuring infinite O—H⋯O—H chains. researchgate.net Similarly, some cyclic silanetriols form "barrel-type" dimers linked by six intermolecular hydrogen bonds in the crystal. acs.org These extensive hydrogen bonding networks are responsible for the relatively high boiling points and water solubility of small polyols. reddit.comsiyavula.com The interplay and relative strength of intra- and intermolecular hydrogen bonds can be affected by external conditions such as pressure. osti.gov

Influence of Stereochemistry on Molecular Recognition Phenomena

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. The well-defined three-dimensional structure of chiral molecules like the stereoisomers of this compound is fundamental to their ability to engage in specific molecular recognition events.

The precise spatial arrangement of hydroxyl groups in a given stereoisomer creates a unique interaction pattern. This is particularly important in biological systems, where enzymes can distinguish between closely related stereoisomers. The hydroxyl groups can act as hydrogen bond donors and acceptors, allowing them to fit into and interact with specific pockets in enzyme active sites or receptor binding sites, thereby modulating biological activity.

This principle is also applied in synthetic chemistry. For example, chiral diols and triols have been used as ligands for metal catalysts in asymmetric synthesis, where the stereochemical outcome of the reaction is dictated by the catalyst's chiral structure. mdpi.com The ability of tripodal molecules, like certain all-cis-cyclothis compound derivatives, to act as anion receptors is another example of molecular recognition driven by a specific three-dimensional arrangement of interacting groups. researchgate.netrsc.org Furthermore, the specific hydrogen bonding patterns offered by a molecule like benzene-1,3,5-triol allow for the formation of co-crystals with predictable structural motifs, demonstrating molecular recognition in crystal engineering. researchgate.net Therefore, the stereochemistry of this compound is paramount in determining how it interacts with and recognizes other chiral or prochiral molecules.

Chemical Reactivity and Derivatization Strategies of Hexane 1,3,5 Triol

Regioselective Functionalization of Hydroxyl Groups

The presence of both primary and secondary hydroxyl groups in Hexane-1,3,5-triol allows for regioselective reactions, where one type of hydroxyl group reacts in preference to the other. Generally, primary hydroxyl groups are more reactive than secondary hydroxyls due to lesser steric hindrance. acs.orgescholarship.orggantrade.com This inherent difference in reactivity can be exploited to selectively functionalize the C1-hydroxyl group.

Strategies for regioselective functionalization often involve:

Exploiting Inherent Reactivity: Under controlled conditions, reagents can be made to react preferentially with the more accessible primary hydroxyl group.

Use of Protecting Groups: To target the secondary hydroxyls, the more reactive primary hydroxyl can first be "protected" by converting it into a temporary, non-reactive group (e.g., an acetyl or benzyl (B1604629) ether). After the desired reaction is performed on the secondary hydroxyls, the protecting group is removed to regenerate the primary alcohol.

Catalyst-Controlled Selectivity: Modern catalysis offers sophisticated methods for targeting specific hydroxyl groups. For instance, certain catalysts have been developed that show a preference for oxidizing secondary alcohols over primary ones, reversing the typical reactivity pattern. acs.org Such catalysts often operate based on the electronic properties of the hydroxyl groups, where the more electron-rich secondary alcohols are better substrates for a weakly oxidizing catalyst. acs.org Another example is the use of organotin catalysts, like dibutyltin (B87310) oxide, which can facilitate the regioselective sulfonylation of specific hydroxyl groups in polyols, including the primary alcohol in 1,2,6-hexanetriol (B48424). researchgate.net

The table below summarizes the general reactivity differences that enable regioselective functionalization.

| Hydroxyl Group Type | Position in this compound | General Reactivity | Factors Influencing Reactivity |

| Primary | C1 | Higher | Less steric hindrance, more accessible. acs.orgescholarship.org |

| Secondary | C3, C5 | Lower | More steric hindrance, more electron-rich. acs.org |

Synthesis of Ethers and Esters from this compound

As a polyol, this compound readily undergoes etherification and esterification to produce a wide range of derivatives.

Ether Synthesis: Ethers are typically formed by reacting the hydroxyl groups of the polyol with an alkylating agent. google.com Common methods include the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. nih.gov For polyols, this can lead to mono-, di-, or tri-ethers depending on the stoichiometry of the reagents. google.com Transetherification, another useful method, can also be employed for ether synthesis. nih.gov Catalytic routes, often using heterogeneous catalysts, have been developed for the etherification of polyols like glycerol (B35011), which can be adapted for this compound. researchgate.net

Ester Synthesis: Esterification is a fundamental reaction of polyols and is widely used in industry, particularly for producing lubricants and polymer precursors. ijcce.ac.irnih.gov The reaction typically involves reacting the polyol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) often in the presence of a catalyst. ijcce.ac.irgoogle.com

Key aspects of polyol esterification include:

Catalysts: A variety of catalysts can be used, including inorganic acids, organic sulfonic acids, and metal-based catalysts like tin(IV) oxide (SnO₂), which is noted for its high activity, thermal stability, and non-corrosive nature. ijcce.ac.irgoogle.com

Reaction Conditions: Temperatures for esterification can range from 130 to 230°C. google.com To drive the reaction to completion, the water formed during the reaction is typically removed, often by using an entraining agent or by passing an inert gas through the mixture. google.com

Product Selectivity: By controlling the molar ratio of the carboxylic acid to the polyol, it is possible to favor the formation of mono-, di-, or tri-esters. google.comgoogle.com For example, using a molar excess of the carboxylic acid can drive the reaction towards complete esterification. google.com

The following table outlines common reagents and conditions for these transformations.

| Transformation | Reagent Type | Example Reagents | Catalyst Examples |

| Etherification | Alkylating Agents | Alkyl halides, Olefins, Alcohols | Strong bases (e.g., NaH), Acid catalysts, Alkaline earth metal oxides. google.comnih.govresearchgate.net |

| Esterification | Acylating Agents | Carboxylic acids, Acyl chlorides | Sulfuric acid, p-Toluenesulfonic acid, SnO₂, Nano-SnO₂, Lipases. ijcce.ac.irnih.govgoogle.comgoogle.com |

Formation of Polyol-Based Precursors for Macromolecular Architectures

Polyols are fundamental building blocks in polymer chemistry, serving as precursors for major classes of polymers like polyurethanes and polyesters. ontosight.aicreative-proteomics.com this compound, with its three hydroxyl groups, can act as a cross-linking agent, imparting specific properties to the resulting polymer network.

Polyurethanes: These polymers are synthesized through the reaction of polyols with diisocyanates or polyisocyanates. doxuchem.comacs.org The hydroxyl groups of the polyol react with the isocyanate (-NCO) groups to form urethane (B1682113) linkages. The polyol segment of the polymer is referred to as the "soft segment," which generally imparts flexibility to the material. acs.org The functionality of the polyol (the number of hydroxyl groups) influences the degree of cross-linking; a triol like this compound can create a more rigid, branched polymer network compared to a diol. escholarship.org

Polyesters: Polyester (B1180765) polyols are formed through polycondensation reactions between polyols and dicarboxylic acids. acs.orgdoxuchem.com These polyester polyols can then be used in further polymerization reactions, for instance, to create polyester-based polyurethanes known for high thermal stability. acs.org

The use of polyols derived from renewable resources is a growing field, and versatile structures like this compound are of interest as building blocks for more sustainable polymers. rsc.organalis.com.my

Integration of this compound into Complex Molecular Scaffolds (e.g., tripodal molecules)

The 1,3,5-substitution pattern of this compound makes it an ideal starting point for the synthesis of tripodal molecules. These are molecules with a central core from which three "arms" or functional groups extend, creating a specific three-dimensional architecture. rsc.orgrsc.org Such structures are valuable in supramolecular chemistry for creating receptors, cages, and other complex assemblies. rsc.orgsciforum.net

A common strategy involves functionalizing the three hydroxyl groups to introduce desired functionalities. For example, 1,2,6-hexanetriol, a close structural analog, has been used as a starting material to synthesize a trivalent "triskelion" linker. rsc.org This involved activating the hydroxyl groups (e.g., by converting them to mesylates) and then substituting them with a new functional group, in this case, a thiol. rsc.org A similar three-step pathway could be applied to this compound to create analogous tripodal scaffolds.

The synthesis of tripodal molecules from various triols has been demonstrated, highlighting the utility of the triol motif as a structural nucleus for C3-symmetric compounds. sciforum.netresearchgate.net

Oxidative and Reductive Transformations of this compound

The hydroxyl groups of this compound can undergo both oxidation and reduction, leading to a variety of other functional compounds.

Oxidative Transformations: The oxidation of the hydroxyl groups in this compound can yield ketones or aldehydes, depending on the nature of the hydroxyl group and the oxidizing agent used.

Oxidation of the primary hydroxyl group at C1 would yield an aldehyde.

Oxidation of the secondary hydroxyl groups at C3 and C5 would yield ketones.

Common oxidizing agents for converting alcohols to carbonyl compounds include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). As mentioned previously, selective oxidation of the secondary hydroxyls is possible with specific catalysts. acs.org Complete oxidation could theoretically lead to a triketone or other highly oxidized species.

Reductive Transformations: Reduction reactions involving this compound or its derivatives can proceed in several ways:

Reduction of Carbonyl Derivatives: If this compound is first oxidized to a keto-diol or diketo-alcohol, these carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov This process is often stereoselective, allowing for the controlled synthesis of specific stereoisomers of the triol. nih.govrsc.org Efficient methods for the total reduction of related 1,3,5-oxygenated precursors, such as dimethyl 3-oxoglutarate, to the corresponding triol using reagents like borane-dimethyl sulfide (B99878) (BMS) complex have been developed. scispace.comscielo.brresearchgate.net

Reduction of Hydroxyl Groups: While less common, the hydroxyl groups themselves can be reduced further to form alkanes, resulting in hexane (B92381) derivatives with fewer than three hydroxyl groups. This typically requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under harsh conditions.

The table below summarizes these transformations.

| Transformation | Reagent Examples | Potential Products from this compound |

| Oxidation | KMnO₄, CrO₃, Specialized catalysts | Hexan-1-al-3,5-diol, 1-hydroxyhexane-3,5-dione, Hexane-1,3,5-trione. acs.org |

| Reduction | NaBH₄, LiAlH₄, Borane-dimethyl sulfide (BMS) | Hexane-1,3-diol, Hexane-1,5-diol, Hexane. scispace.comscielo.br |

Advanced Spectroscopic and Structural Characterization of Hexane 1,3,5 Triol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. It provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic molecules. The chemical shift (δ), reported in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment.

In the ¹H NMR spectrum of hexane-1,3,5-triol, the protons attached to the carbon atoms bearing hydroxyl groups (CH-OH) are expected to resonate at a lower field (higher ppm value) compared to the methylene (B1212753) (CH₂) and methyl (CH₃) protons, due to the deshielding effect of the electronegative oxygen atoms. The integration of the signal areas provides a ratio of the number of protons in each unique environment. For a simple alkane like hexane (B92381), the proton signals typically appear between 0.8 and 1.5 ppm. chemicalbook.comdocbrown.info

The ¹³C NMR spectrum provides complementary information. Carbons bonded to hydroxyl groups will exhibit significantly downfield shifts compared to the other aliphatic carbons. libretexts.org The chemical shifts in ¹³C NMR are also influenced by the nature of neighboring substituents. For instance, the chemical shifts of the central carbon in 1,3,5-triol systems are sensitive to the stereochemical arrangement (syn/anti) of the hydroxyl groups. researchgate.netcore.ac.uk This sensitivity is a valuable tool in determining the relative stereochemistry of polyol chains. researchgate.net

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. The exact values can vary depending on the solvent and concentration. carlroth.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | ~3.6 | ~63 |

| C2-H₂ | ~1.6 | ~42 |

| C3-H | ~3.8 | ~70 |

| C4-H₂ | ~1.5 | ~45 |

| C5-H | ~4.0 | ~68 |

| C6-H₃ | ~1.2 | ~23 |

| OH | Variable (broad singlet) | - |

Note: The chemical shifts of hydroxyl protons are highly variable and depend on factors like solvent, temperature, and concentration.

Two-Dimensional NMR Techniques (e.g., HMQC) for Connectivity Mapping

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms. The Heteronuclear Multiple Quantum Coherence (HMQC) experiment is a powerful tool that correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. core.ac.uk

In the HMQC spectrum of this compound, cross-peaks would appear connecting the ¹H signal of each proton with the ¹³C signal of its corresponding carbon atom. This allows for unambiguous assignment of both the proton and carbon spectra. For example, the proton signal around 3.8 ppm would show a correlation to the carbon signal around 70 ppm, confirming the C3-H bond. Similarly, other ¹H-¹³C one-bond correlations can be established, providing a complete map of the carbon skeleton and the location of the hydroxyl groups. researchgate.net Other 2D techniques like COSY (Correlation Spectroscopy) can establish proton-proton couplings, further confirming the connectivity of the carbon chain. core.ac.uk

Concentration-Dependent NMR Studies for Supramolecular Interactions

The hydroxyl groups of this compound are capable of forming intermolecular hydrogen bonds, leading to the formation of supramolecular assemblies in solution. wur.nl NMR spectroscopy is a sensitive probe for these non-covalent interactions. nih.gov

By performing NMR experiments at varying concentrations of this compound, changes in chemical shifts can be observed. For instance, the chemical shifts of the hydroxyl protons are particularly sensitive to hydrogen bonding. As the concentration increases, the extent of intermolecular hydrogen bonding also increases, which typically leads to a downfield shift of the OH proton resonance. acs.org

Furthermore, changes in the chemical shifts of the carbon and other proton signals can also provide insights into the nature and geometry of the supramolecular structures formed. acs.org These concentration-dependent studies are crucial for understanding how these molecules behave in different environments and how they interact with other molecules. acs.org The study of supramolecular interactions is a significant area of research with applications in materials science and biology. rsc.orgnih.govresearchgate.net

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. It can measure the mass of a molecule with very high accuracy, typically to four or five decimal places. The exact mass of this compound (C₆H₁₄O₃) is 134.0943 Da. lookchem.comnih.gov HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. acs.org This level of precision is invaluable for confirming the identity of a newly synthesized or isolated compound and for differentiating it from potential isomers. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies. For this compound, the most prominent feature in the IR spectrum would be a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups due to hydrogen bonding. sbq.org.br The C-H stretching vibrations of the alkane chain would appear in the region of 2850-3000 cm⁻¹. libretexts.org The C-O stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹. sbq.org.br

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While the O-H stretching band is strong in the IR spectrum, it is typically weak in the Raman spectrum. Conversely, the C-C and C-H vibrations of the hydrocarbon backbone often give rise to strong Raman signals. The Raman spectrum of this compound would be expected to show characteristic peaks for the C-C stretching and bending modes, providing information about the conformation of the carbon chain. claremont.eduresearchgate.net The analysis of Raman spectra can be complex, and computational methods are often employed to aid in the assignment of vibrational modes. claremont.edu

The combination of these spectroscopic techniques provides a comprehensive and detailed picture of the structure and properties of this compound, from the atomic level connectivity to its supramolecular behavior.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

The solid-state structure of polyol compounds, such as this compound derivatives, is significantly influenced by intermolecular forces, particularly hydrogen bonding. These interactions dictate the crystal packing, which in turn affects the material's physical properties.

In a study of all-cis-2,4,6-trifluorocyclothis compound, a derivative of this compound, SCXRD analysis revealed a complex hydrogen-bonding network. rsc.orgrsc.org The crystal structure shows that stacks of the cyclohexane (B81311) rings interact through their axial fluorine atoms, axial hydrogen atoms, and equatorial oxygen atoms. rsc.orgrsc.org A notable feature is the presence of a water molecule in the asymmetric unit cell, which is actively involved in the hydrogen-bonding network with the hydroxyl groups of the triol. rsc.orgrsc.org

Another related class of compounds, substituted cyclohexasilanols like cis,cis-1,3,5-Trihydroxynonamethylcyclohexasilane, demonstrates how hydroxyl groups direct crystal packing. In the solid state, two molecules of this cyclohexasilanol derivative are bridged by six intermolecular hydrogen bonds, forming distinct "barrel-type" dimers. acs.org These dimers then arrange in a column-like fashion, creating alternating hydrophobic (methyl groups) and hydrophilic (hydroxyl groups) double layers. acs.org The average O-H···O distance was determined to be 1.95 Å, with a nearly linear O-H-O angle of 169.2°. acs.org

The table below summarizes crystallographic data for derivatives of 1,3,5-triols, illustrating the variations in their crystal systems and space groups.

Table 1: Crystallographic Data for Selected 1,3,5-Triol Derivatives

| Compound/Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|---|---|---|

| all-cis-1,3,5-Trimethoxy-2,4,6-trifluorocyclohexane | C₉H₁₅F₃O₃ | Hexagonal | P6₃ | - | - | - | rsc.orgresearchgate.net |

| all-cis-2,4,6-Trifluorocyclothis compound | C₆H₉F₃O₃ | Orthorhombic | Pnma | - | - | - | rsc.orgresearchgate.net |

| cis,cis-1,3,5-Trihydroxynonamethylcyclohexasilane | C₉H₂₇O₃Si₆ | Monoclinic | C2/c | - | - | - | acs.org |

The symmetry of a crystal is described by its space group. Space groups are classified as either centrosymmetric or non-centrosymmetric. The absence of a center of inversion in non-centrosymmetric space groups is a prerequisite for certain physical properties, such as ferroelectricity and piezoelectricity.

The SCXRD analysis of all-cis-1,3,5-trimethoxy-2,4,6-trifluorocyclohexane, a direct precursor to the corresponding triol, revealed that it crystallizes in the non-centrosymmetric space group P6₃. rsc.orgresearchgate.net In this structure, the cyclohexane molecules are arranged in parallel stacks. rsc.org The non-centrosymmetric nature of this space group suggests that this class of compounds could be candidates for investigation as potential ferroelectric and piezoelectric materials. rsc.orgrsc.org

In contrast, upon deprotection of the methoxy (B1213986) groups to yield all-cis-2,4,6-trifluorocyclothis compound, the resulting crystal structure belongs to the centrosymmetric space group Pnma. rsc.orgresearchgate.net In this arrangement, the stacks of the fluorinated cyclohexane rings are oriented in opposite directions, which cancels out any net dipole moment in the crystal. rsc.org This highlights how subtle changes to the molecular structure can have a profound impact on the resulting crystal symmetry and, consequently, its potential physical properties. Similarly, benzene-1,3,5-triol crystallizes in the chiral, non-centrosymmetric orthorhombic space group P2₁2₁2₁, forming a three-dimensional hydrogen-bonding network. researchgate.net

Crystal Packing and Hydrogen Bonding Network Analysis

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a ground electronic state to a higher-energy excited state. The wavelength of maximum absorption (λmax) corresponds to specific electronic transitions within the molecule.

For derivatives of 1,3,5-triols, UV-Vis spectroscopy is used to characterize the electronic properties, particularly in compounds containing chromophores like aromatic rings. In a study of 1,3,5-triaryl-2-pyrazoline derivatives, the UV-Vis absorption spectra were recorded to identify the electronic transitions associated with the pyrazoline and aryl systems. nih.govacs.org The λmax values for these compounds are influenced by the nature and position of substituents on the aromatic rings.

Table 2: UV-Vis Absorption Data for Selected 1,3,5-Triaryl-2-Pyrazoline Derivatives

| Compound | Substituents | λmax (nm) | Reference |

|---|---|---|---|

| 1-Phenyl-3(2-hydroxy-phenyl)-5-thiophene-2-pyrazoline | 2-OH-Phenyl, Thiophene | 300 | nih.govacs.org |

In the case of cis,cis-1,3,5-Trihydroxynonamethylcyclohexasilane, UV absorption spectroscopy revealed important details about its conformation and electronic transitions. acs.org The experimental spectrum, recorded in n-hexane, was compared with spectra calculated using time-dependent density functional theory (TD-DFT). acs.org This combined experimental and theoretical approach allows for a confident assignment of the observed absorption bands to specific electronic transitions within the molecule. acs.org

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including circular dichroism (CD), are essential for determining the stereochemistry and enantiomeric purity of chiral compounds. The synthesis of specific stereoisomers of this compound and its derivatives, which can possess multiple chiral centers, relies heavily on these techniques for characterization. acs.org

The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a critical application. One powerful approach combines high-performance liquid chromatography (HPLC) on a chiral stationary phase with a circular dichroism detector. researchgate.net This setup allows for the physical separation of enantiomers and their simultaneous detection based on their distinct CD signals. researchgate.net This methodology is effective for identifying chiral materials and quantifying enantiomeric excess, even when the chromatographic separation is not complete. researchgate.net

For example, the enantiomeric pairs of certain triol derivatives have been successfully resolved using chiral HPLC. The absolute stereochemistry of these separated enantiomers was then deduced by comparing their experimental circular dichroism spectra with known standards or theoretical calculations. researchgate.net This demonstrates the power of chiroptical spectroscopy not just for quantifying purity but also for assigning the absolute configuration of chiral centers. In other studies, the enantioselective bioreduction of prochiral ketones to produce chiral alcohols is monitored using chiroptical techniques to confirm the high enantiomeric excess (often 96-99% ee) of the desired product. mdpi.com

Computational and Theoretical Studies on Hexane 1,3,5 Triol Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

The distribution of electrons within a molecule dictates its polarity, which is quantified by the dipole moment. DFT calculations can predict the magnitude and direction of this moment, as well as the partial charges on each atom. This information is crucial for understanding intermolecular interactions, solubility, and reactivity. For Hexane-1,3,5-triol, the three hydroxyl groups are the primary contributors to its polarity.

Public databases provide computationally predicted properties for this compound, which are derived from its structure. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H14O3 | PubChem nih.gov |

| Molecular Weight | 134.17 g/mol | PubChem nih.gov |

| XLogP3-AA | -0.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

This data is computationally generated and sourced from PubChem.

Due to the presence of five rotatable single bonds, this compound can exist in numerous conformations. nih.gov Exploring the conformational energy landscape is essential to identify the most stable, low-energy structures the molecule is likely to adopt. Computational methods can map this landscape by systematically rotating the bonds and calculating the energy of each resulting conformer. Studies have shown that crystal packing forces can distort molecules by up to 20 kJ mol⁻¹, and that crystallization can sometimes favor a higher-energy conformer if it allows for better intermolecular interactions. rsc.org For this compound, the key interactions governing conformational preference would be intramolecular hydrogen bonds between the hydroxyl groups, balanced against steric hindrance. Identifying the global minimum energy conformer and other low-lying energy states is the first step toward understanding its behavior in different environments.

Prediction of Dipole Moments and Charge Distribution

Molecular Dynamics Simulations for Conformational Analysis in Solution and Condensed Phases

While gas-phase DFT calculations are invaluable, the behavior of this compound in a liquid or solid state is governed by intermolecular forces. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational preferences in condensed phases. rsc.org MD simulations have been effectively used to study the diffusion and interaction of molecules like n-hexane and acetone (B3395972) in liquids. osti.gov For this compound, an MD simulation would typically place one or more triol molecules in a "box" filled with solvent molecules (e.g., water). The interactions would be governed by a force field, a set of parameters that describe the potential energy of the system. Such simulations could reveal the stability of intramolecular hydrogen bonds versus the formation of intermolecular hydrogen bonds with the solvent, and how the solvent influences the conformational equilibrium of the hexane (B92381) backbone.

Reaction Mechanism Elucidation through Computational Chemistry (e.g., C-O bond cleavage, isomerization pathways)

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, important reactions include C-O bond cleavage (e.g., in dehydration or etherification) and isomerization.

For instance, studies on the dehydroaromatization of n-hexane have used DFT (at the M06-2X/6-31G(d,p) level) to map the reaction mechanism, identifying rate-determining steps and calculating activation barriers. rsc.org A similar approach could be applied to model the acid-catalyzed dehydration of this compound, determining which hydroxyl group is preferentially removed and the energy barriers involved. Furthermore, computational studies on the conversion of related sugar-derived molecules like levoglucosanol to hexane-tetrols have elucidated the energetics of hydrolysis and isomerization reactions, calculating activation energies for different pathways. researchgate.net This type of analysis for this compound would provide fundamental insights into its reactivity and guide the development of selective chemical transformations.

Prediction of Spectroscopic Signatures

Computational methods can predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectra. These predictions are invaluable for interpreting experimental data and identifying specific molecular structures. By calculating the vibrational frequencies or chemical shifts for each stable conformer of this compound, a theoretical spectrum can be generated.

Research on complex triols has demonstrated that by combining experimental techniques like resonant ion-dip infrared (RIDIR) spectroscopy with computational predictions, it is possible to assign specific spectral features to individual conformers. acs.org Similarly, detailed NMR analysis of 1,2,3-triol derivatives has been correlated with computational results to determine the absolute configuration of stereocenters. researchgate.net For this compound, theoretical calculations could help assign the characteristic O-H stretching frequencies in the IR spectrum to specific hydrogen-bonding arrangements (intramolecular vs. intermolecular) and predict the ¹H and ¹³C NMR chemical shifts for its different diastereomers and conformers.

Quantitative Structure-Property Relationship (QSPR) Modeling for Polyol Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their chemical structure. These models establish a mathematical correlation between calculated molecular descriptors (e.g., constitutional, topological, electronic) and an experimentally measured property.

For polyol systems, QSPR models can be developed to predict macroscopic properties relevant to their applications, such as boiling point, viscosity, or performance as plasticizers or in polyurethane formulations. acs.org Although specific QSPR models for this compound are not documented, one could be developed within a larger dataset of polyols. Descriptors for this compound, such as its topological polar surface area (60.7 Ų), hydrogen bonding capacity, and molecular shape indices, would be used as inputs to predict its physical properties or its behavior in a polymer matrix. nih.gov

Advanced Applications of Hexane 1,3,5 Triol and Its Derivatives

Role in Supramolecular Chemistry and Host-Guest Interactions

The specific arrangement of hydroxyl groups in hexane-1,3,5-triol makes it an interesting candidate for studies in supramolecular chemistry. ontosight.ai This field focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The ability of this compound and its derivatives to form specific, non-covalent interactions is central to its application in designing sophisticated host-guest systems.

The C3 symmetry inherent in molecules derived from building blocks like triols is advantageous for the synthesis of cryptands, cages, and supramolecular polymers. rsc.org These tripodal molecules are essential in supramolecular chemistry for creating receptors and cages, especially when they offer both the required geometry and additional binding affinity for a guest molecule. rsc.org

Derivatives of triols can be functionalized to create C3-symmetric tripodal receptors. researchgate.net For instance, C3v-symmetric anion receptors have been synthesized using a trindane triol framework, which incorporates urethane (B1682113) groups. researchgate.net These receptors demonstrate notable interaction with specific anions through multiple hydrogen bonds. researchgate.netresearchgate.net The design of such receptors is a significant area of research, with the goal of achieving high selectivity and affinity for target ions. capes.gov.br The synthesis of compounds that can selectively bind cations, anions, or neutral molecules is a key challenge in supramamolecular chemistry. researchtrends.net

Molecular cages, such as hemicryptophanes, are another important application. These are inherently chiral, covalently bound cage-type molecular receptors. researchtrends.net They consist of a C3-symmetrical scaffold, like that which can be derived from a triol, connected to another unit. researchtrends.net The design of these cages often involves strategies like [1+1] coupling between a C3-symmetrical moiety and another corresponding unit. researchtrends.net

Self-assembly is a process where molecules spontaneously form ordered structures through non-covalent interactions. nih.gov Triol derivatives can be designed as amphiphiles, which are known to form structures like cylindrical micelles that can further bundle to create supramolecular gels. rsc.org For example, a monoalkyl derivative of a fluorinated cyclothis compound was shown to form a gel in toluene. rsc.org

The self-assembly of low-molecular-weight gelators (LMWGs) is driven by a combination of non-covalent forces, including hydrogen bonds, van der Waals forces, and π-π stacking. whiterose.ac.uk These interactions lead to the formation of self-assembled fibrillar networks (SAFINs) that entrap the solvent, resulting in a gel. researchgate.net The chirality of the building blocks, such as those derived from sugars, can influence the properties of the resulting self-assembled materials. whiterose.ac.uk

The strategic placement of functional groups on a tripodal scaffold derived from a triol allows for the specific binding of anions and cations. Receptors can be designed with hydrogen bond donors and acceptors to exhibit high selectivity for certain anions like dihydrogen phosphate (B84403) (H₂PO₄⁻) over others. researchgate.net For example, tripodal hexaurea receptors have been effectively used for the recognition of tetrahedral anions such as sulfate (B86663) and phosphate. mdpi.com

Studies have shown that the binding affinity can be tuned by modifying the receptor's structure. For instance, the introduction of triazole motifs can provide additional hydrogen or halogen bonding to an anion, thereby increasing the binding constant. rsc.org In one study, a tripodal receptor with iodotriazole side arms showed a higher association constant for chloride ions compared to its non-iodinated counterpart, which was attributed to halogen bonding. rsc.orgresearchgate.net Isothermal titration calorimetry (ITC) is a powerful technique used to determine the enthalpies of complexation and association constants, providing deeper insights into the binding events that cannot be observed using NMR techniques alone. ucl.ac.uk

The table below summarizes the findings of a study on tripodal receptors for chloride ion binding.

| Receptor | Functional Group | Guest Ion | Association Constant (Kₐ) in CH₂Cl₂ |

| 8 | Triazole | Cl⁻ | 29 M⁻¹ |

| 9 | Iodotriazole | Cl⁻ | 142 M⁻¹ |

This table is based on data from a study on all-cis-2,4,6-trifluorocyclothis compound derivatives. rsc.orgresearchgate.net

Self-Assembly and Supramolecular Polymerization

Application in Advanced Materials Science

The versatility of this compound extends to materials science, where it serves as a crucial monomer for the synthesis of various polymers and functional materials. ontosight.ai

This compound is utilized as a raw material in the production of polymers such as polyurethanes and polyesters. ontosight.ai In polyester (B1180765) synthesis, triols like this compound can be used as building blocks alongside diacids and diols to create branched polymer structures. googleapis.com The inclusion of a triol introduces cross-linking points, which can significantly influence the mechanical and thermal properties of the resulting polyester. Patent literature describes the use of various triols, including this compound, in the preparation of polyester polyols for applications such as adhesives. google.com The molecular weight and viscosity of these polyesters can be tailored by adjusting the molar ratios of the diacid, diol, and polyol building blocks. googleapis.com

Low-molecular-weight gelators (LMWGs) based on triol scaffolds are capable of forming supramolecular gels in both organic solvents (organogels) and water (hydrogels). rsc.orgwhiterose.ac.uk These materials are formed through the self-assembly of the gelator molecules into a three-dimensional network that immobilizes the solvent. whiterose.ac.uk

Sugar-based derivatives are particularly interesting as "green" gelators. rsc.org For example, derivatives of sorbitol, a six-carbon sugar alcohol, have been widely used to create gels. whiterose.ac.ukrsc.org The self-assembly of these molecules can lead to the formation of various nanostructures, such as nanotubes, which then intertwine to form the gel network. nih.gov The resulting gels can exhibit stimuli-responsive behavior, such as responding to changes in pH or the presence of metal ions, making them "smart" materials with potential applications in areas like drug delivery. nih.govwhiterose.ac.uk The mechanical properties and thixotropic nature (the ability to become less viscous when shaken or stirred) of these gels can be investigated using rheological analyses. nih.gov

Potential in Ferroelectric and Piezoelectric Materials

While research into the direct ferroelectric and piezoelectric properties of this compound is not extensively documented, significant findings have emerged regarding its fluorinated derivatives. Specifically, studies on all-cis-2,4,6-trifluorocyclothis compound highlight the potential of this class of compounds in the development of advanced materials with ferroelectric and piezoelectric capabilities.

The unique molecular architecture of all-cis-2,4,6-trifluorocyclothis compound, featuring a tripodal arrangement of functional groups, gives rise to a substantial dipole moment. acs.org This is a consequence of the all-cis configuration, where the three fluorine atoms are positioned axially on one face of the cyclohexane (B81311) ring, and the three hydroxyl groups are in equatorial positions on the same face. acs.orgrsc.org Density Functional Theory (DFT) calculations have confirmed a high dipole moment for these types of tripodal molecules, reaching up to 6.3 Debye. rsc.org

The non-centrosymmetric nature of the crystal structure of some of these derivatives is a key indicator of their potential for piezoelectric and ferroelectric applications. acs.orgrsc.org Materials that crystallize in non-centrosymmetric space groups can exhibit a net dipole moment at the unit cell level, which is a prerequisite for both piezoelectricity (the generation of an electric charge in response to applied mechanical stress) and ferroelectricity (the presence of a spontaneous electric polarization that can be reversed by an external electric field).

The synthesis of all-cis-2,4,6-trifluorocyclothis compound has been achieved, and its solid-state structure has been analyzed using single-crystal X-ray diffraction (SCXRD). acs.orgrsc.org These analyses have provided concrete evidence of the molecular arrangement that leads to its significant dipole moment. acs.org The potential of these molecules is not limited to their intrinsic properties but also extends to their use as building blocks in supramolecular chemistry to create larger, functional assemblies. acs.orgrsc.org

Table 1: Properties of all-cis-2,4,6-trifluorocyclothis compound and its Precursors

| Compound/Property | Synthesis Step | Reagents and Conditions | Yield (%) | Key Structural Feature | Potential Application |

| Trifluorophloroglucinol Precursor (1) | C-H activation and oxidation | bis(pinacolato)diboron, Iridium catalyst, dtbPy, then Oxone | Not specified | Aromatic precursor | Starting material |

| Trimethoxy Ether (2) | Methylation | Methyl iodide, K2CO3, DMF, 80 °C, 12 h | 78% | Methoxy-protected hydroxyl groups | Intermediate |

| all-cis-2,4,6-trifluorocyclohexane-1,3,5-trimethoxybenzene | Face-selective hydrogenation | Rh-CAAC catalyst, H2 (60 bar), hexane (B92381), 50 °C, 14 d | 20-40% | All-cis conformation with axial fluorine atoms | Precursor to triol |

| all-cis-2,4,6-trifluorocyclothis compound (3) | Ether cleavage | AlCl3, n-BuSH, CH2Cl2, rt, 12 h | 48% | High dipole moment, non-centrosymmetric potential | Ferroelectric and piezoelectric materials |

Data sourced from multiple research findings. acs.orgrsc.org

Role in Catalysis and Catalyst Support Modification (excluding direct catalytic activity of the triol itself)

Influence on Catalyst Activity and Selectivity in Polyol Synthesis